(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Overview
Description
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: is a complex organic compound characterized by its bicyclic structure containing nitrogen and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine typically involves multicomponent reactions. One common method includes the reaction of 3-azabicyclo[3.2.0]heptane derivatives with benzyl halides under specific conditions to introduce the benzyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: : Converting the benzyl group to a benzaldehyde or benzoic acid.
Reduction: : Reducing the amine group to form secondary or tertiary amines.
Substitution: : Replacing the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate, often used in acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Benzaldehyde, Benzoic acid
Reduction: : Secondary or tertiary amines
Substitution: : Derivatives with different functional groups
Scientific Research Applications
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: : Its unique structure makes it a candidate for developing new materials with specific properties.
Biology: : It can be used as a ligand in biochemical assays to study protein interactions.
Mechanism of Action
The mechanism by which (3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that influence biological processes.
Comparison with Similar Compounds
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: is unique due to its bicyclic structure and the presence of the benzyl group. Similar compounds include:
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: : A related compound with potential medicinal applications.
3-Azabicyclo[3.2.0]heptane derivatives: : Other derivatives that have been studied for their dopaminergic properties.
Properties
IUPAC Name |
(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-10-14-7-6-13(14)9-16(11-14)8-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIHLGGEVZMUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CN(C2)CC3=CC=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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